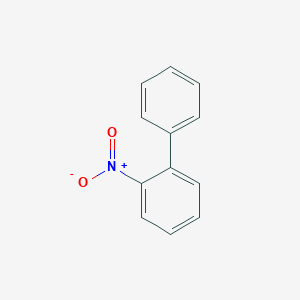![molecular formula C9H18O2 B167170 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) CAS No. 134175-92-1](/img/structure/B167170.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid with a molecular formula of C10H20O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Effets Biochimiques Et Physiologiques
Studies have shown that Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) exhibits various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines. It has also been shown to exhibit antiviral and antifungal activity. In animal studies, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) in lab experiments is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several future directions for the study of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI). One potential direction is the investigation of its potential applications in the development of novel anticancer, antiviral, and antifungal agents. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and its potential interactions with biological targets. Another potential direction is the investigation of its potential applications in the development of novel materials with unique properties. Finally, future studies may focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then subjected to hydrolysis to yield the desired product. Another method involves the reaction of 2-methyl-3-butyn-2-ol with oxirane in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the field of agrochemicals, Oxiranemethanol, alpha, 3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) has been investigated for its potential use as a pesticide and herbicide. Additionally, this compound has been studied for its potential applications in materials science, including its use as a monomer in the synthesis of polymeric materials.
Propriétés
Numéro CAS |
134175-92-1 |
|---|---|
Nom du produit |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1R)-2-methyl-1-[(2R,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9-/m1/s1 |
Clé InChI |
NQKUHMCAOBVHQC-HRDYMLBCSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
SMILES canonique |
CC(C)C1C(O1)C(C(C)C)O |
Synonymes |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



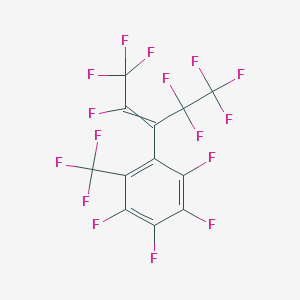
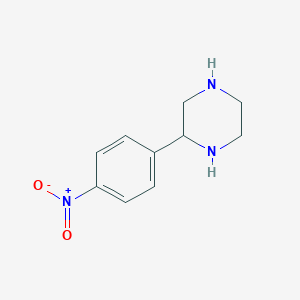
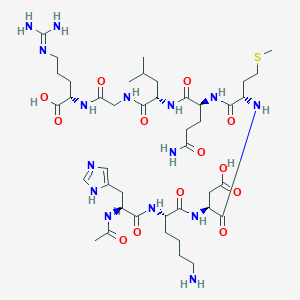


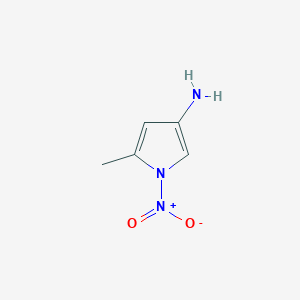
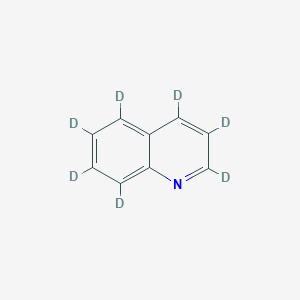
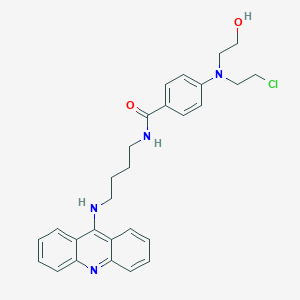
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
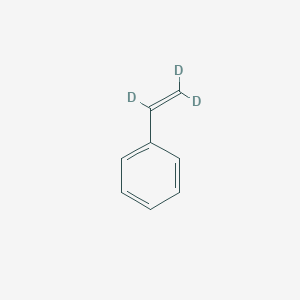
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

